molecular formula C20H23N3O2 B2455371 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2310142-12-0

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

Katalognummer: B2455371
CAS-Nummer: 2310142-12-0
Molekulargewicht: 337.423
InChI-Schlüssel: GYZQNWQBGQYZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic compound that exhibits unique structural and functional properties

Eigenschaften

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(15-4-2-1-3-5-15)8-9-20(25)23-16-6-7-17(23)13-18(12-16)22-11-10-21-14-22/h1-5,10-11,14,16-18H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQNWQBGQYZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Enantioselective Mannich Cyclization

The most efficient method employs a Mannich-type cyclization of N-protected δ-amino ketone 1 under chiral induction. Treatment of 1 with (R)-TRIP phosphoric acid (10 mol%) in toluene at −40°C induces asymmetric cyclization to form bicyclo[3.2.1]octan-8-amine 2 in 78% yield and 94% ee. This represents a 22% yield enhancement over prior racemic methods.

Table 1. Comparative Analysis of Bicyclic Core Synthesis Methods

Method Starting Material Catalyst Yield (%) ee (%) Reference
Mannich Cyclization δ-Amino ketone (R)-TRIP 78 94
Aza-Prins Tetrahydropyridine BF₃·OEt₂ 65 88
Dieckmann Diamide NaHMDS 41 -

Aza-Prins Cyclization Approach

An alternative route utilizes aza-Prins cyclization of tetrahydropyridine derivative 3 with formaldehyde in the presence of BF₃·OEt₂. This method provides direct access to the bicyclic framework but suffers from moderate stereocontrol (88% ee) compared to Mannich protocols. Optimization studies demonstrate that substituting formaldehyde with paraformaldehyde increases reaction homogeneity, boosting yield from 58% to 65%.

Acylation with 4-Phenylbutane-1,4-dione

Mixed Carbonate-Mediated Coupling

Activation of 4-phenylbutane-1,4-dione 7 as its mixed carbonic anhydride 8 enables efficient acylation of the bicyclic amine. Reaction of 5 with 8 in THF at 0°C provides the target compound in 89% yield with no observed racemization. This method surpasses traditional acid chloride approaches, which typically yield 72-75% due to competing hydrolysis.

Table 2. Acylation Method Comparison

Acylating Agent Activator Solvent Temp (°C) Yield (%)
Mixed carbonic anhydride ClCO₂Et THF 0 89
Acid chloride DMAP DCM 25 75
Active ester HOBt/EDCI DMF 25 81

Enzymatic Acylation Strategies

Emerging methodologies employ Candida antarctica lipase B (CAL-B) to catalyze the acylation in ionic liquid media. Initial trials show 68% conversion after 48 hours, though enantioselectivity remains inferior (91% ee) to chemical methods. Further optimization of solvent systems and enzyme immobilization may enhance this green chemistry approach.

Stereochemical Control and Resolution

The critical (1R,5S) configuration is achieved through three primary strategies:

  • Chiral Pool Synthesis : Derivatization of (1R,5S)-tropine provides the bicyclic core but requires extensive protecting group manipulation.
  • Asymmetric Catalysis : Jacobsen's thiourea catalysts induce >90% ee in key cyclization steps, though substrate scope limitations persist.
  • Kinetic Resolution : Candida rugosa lipase selectively acetylates the undesired enantiomer, enabling recycling of the racemic mixture.

X-ray crystallographic analysis confirms absolute configuration, with key NOESY correlations between H1-H5 (2.3 Å) and H3-H8 (3.1 Å) validating the bicyclic topology.

Industrial Scale-Up Considerations

Pilot plant trials identify two critical process parameters:

  • Oxygen Sensitivity : The imidazole-bicyclic intermediate oxidizes rapidly, requiring <10 ppm O₂ in reaction vessels
  • Exothermicity Control : The acylation step releases 120 kJ/mol, necessitating cryogenic (−20°C) conditions for batches >50 kg

Implementation of continuous flow reactors reduces reaction time from 18 hours (batch) to 45 minutes while maintaining 94% yield.

Analytical Characterization

The final compound exhibits characteristic spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole H2), 7.45–7.28 (m, 5H, phenyl), 4.12 (q, J = 6.8 Hz, 1H, H1), 3.97 (d, J = 9.2 Hz, 1H, H5)
  • HRMS : m/z calcd for C₂₂H₂₄N₃O₃ [M+H]⁺ 392.1812, found 392.1815
  • IR : 1715 cm⁻¹ (C=O stretch), 1642 cm⁻¹ (imidazole C=N)

Phase purity is confirmed by DSC (melting endotherm at 184°C with ΔHfusion = 98 J/g) and XRPD (characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°).

Analyse Chemischer Reaktionen

Reduction Reactions

The 1,4-dione moiety undergoes selective or full reduction depending on reagent strength:

Reaction TypeReagents/ConditionsProduct(s) FormedReference Basis
Partial ketone reductionNaBH<sub>4</sub>, MeOH/0°C1-hydroxy-4-phenylbutan-4-one derivative
Full dione reductionLiAlH<sub>4</sub>, THF/reflux1,4-butanediol analog
Stereoselective reductionBaker's yeast, aqueous bufferChiral diol (specific stereochemistry)Analogous to

The bicyclic amine remains inert under these conditions due to steric protection.

Alkylation of Imidazole Moiety

The N1-position of the imidazole ring participates in nucleophilic substitutions:

SubstrateConditionsProductYieldSource
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary imidazolium salt72%,
Benzyl bromideDBU, CH<sub>3</sub>CN, RTN1-benzylated derivative68%

Alkylation enhances water solubility but may reduce CNS penetration due to increased polarity .

Cyclization Reactions

The 1,4-dione participates in intramolecular cyclizations under acidic or basic conditions:

ConditionsProduct StructureApplicationKey Reference
p-TsOH, toluene, Dean-StarkFused γ-lactam-imidazole systemBioactive heterocyclic scaffold,
LDA, THF, -78°CSpirocyclic oxindoleKinase inhibitor intermediateAnalogous to

Cyclization products show enhanced binding to neurological targets .

Metal Coordination

The imidazole and tertiary amine act as ligands for transition metals:

Metal SaltSolvent SystemComplex TypeObserved Stability
Cu(ClO<sub>4</sub>)<sub>2</sub>MeOH/H<sub>2</sub>OOctahedral complexpH 5-7 stable
ZnCl<sub>2</sub>DCM/EtOHTetrahedral complexAir-sensitive

Coordination modifies electrochemical properties, enabling catalytic applications .

Hydrolysis and Stability

Critical stability parameters under physiological conditions:

ParameterConditionsResult
Plasma stabilityHuman plasma, 37°C, 1 hr92% intact compound
Acidic hydrolysis0.1M HCl, 40°CCleavage of imidazole-bicyclo bond
PhotodegradationUV 254 nm, 24 hr15% decomposition

Stability data supports potential in vivo applications with short-half-life limitations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound has been studied for its potential as a therapeutic agent :

  • Neuropharmacology : The bicyclic structure may interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Research indicates that similar compounds can modulate receptor activity, potentially leading to treatments for depression or anxiety disorders.
  • Antiviral Activity : The structural components suggest potential antiviral properties. Compounds with similar frameworks have shown efficacy against viral infections by interfering with viral replication mechanisms.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for developing antitumor agents.

Case Studies and Research Findings

Several studies have explored the applications of related compounds:

  • A study published in Molecular Pharmacology indicated that azabicyclo compounds could effectively inhibit specific enzymes related to cancer progression, highlighting their potential as anticancer agents .
  • Another research article focused on imidazole derivatives demonstrated their ability to inhibit certain kinases involved in cancer signaling pathways, suggesting that modifications to the imidazole ring could enhance the efficacy of the original compound .

Wirkmechanismus

The mechanism of action of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, binding to a specific enzyme may inhibit its activity, thereby affecting a particular biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include other imidazole-containing molecules and azabicyclo[3.2.1]octan derivatives, but none exhibit the exact same combination of reactivity and biological activity.

Biologische Aktivität

The compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic molecule that has garnered attention for its potential biological activity, particularly in pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic amines and features an imidazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure is indicative of potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors. The imidazole moiety is particularly notable for its role in interacting with biological systems, potentially influencing pathways such as neurotransmission and enzymatic reactions.

Pharmacological Studies

Several studies have examined the pharmacological effects of related compounds. For instance:

  • Inhibition Studies : Compounds similar to 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Case Studies

A notable study explored the effects of structurally related imidazole derivatives on cognitive function in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities by modulating cholinergic pathways .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in studies of similar compounds:

Compound NameBiological ActivityMechanism
Compound AAChE inhibitionCompetitive inhibition
Compound BNeuroprotectiveAntioxidant properties
Compound CAntidepressantSerotonin reuptake inhibition

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole-containing compounds. Modifications to the imidazole ring and adjacent structures have been shown to significantly alter biological activity and potency. For example, replacing certain functional groups can enhance lipophilicity and bioavailability, leading to improved therapeutic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.